
ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a nitrobutyl side chain, and a tetrahydroindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Nitrobutyl Side Chain: The nitrobutyl group can be introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The indole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-(2-nitroethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a different side chain.
Mthis compound: Similar structure but with a different ester group.
Ethyl 3-(2-aminobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
CAS 编号 |
92700-75-9 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC 名称 |
ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-3-10(17(19)20)9-12-11-7-5-6-8-13(11)16-14(12)15(18)21-4-2/h10,16H,3-9H2,1-2H3 |
InChI 键 |
CLXWPRKKDQNNRL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=C(NC2=C1CCCC2)C(=O)OCC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
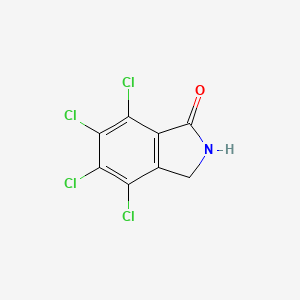
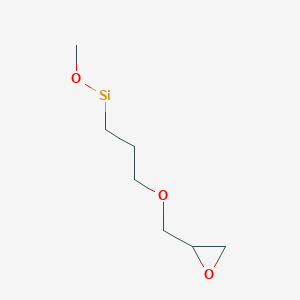
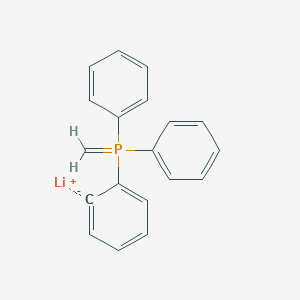
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


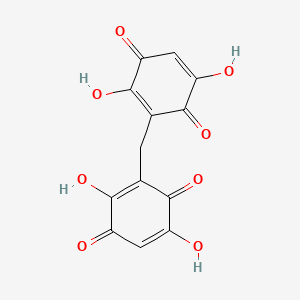
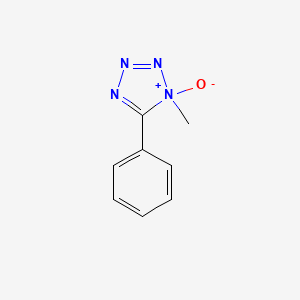
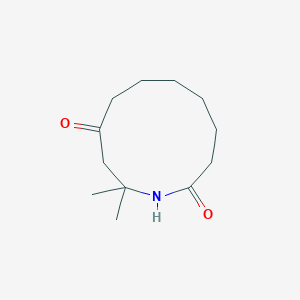
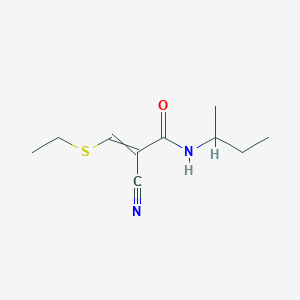
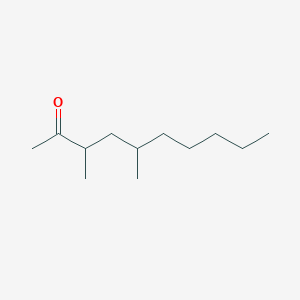
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
